Methyl 3,5-dichloro-4-hydroxybenzoate
Description
Significance and Research Context of Halogenated Benzoate (B1203000) Esters
The study of Methyl 3,5-dichloro-4-hydroxybenzoate is situated within the broader context of halogenated benzoate esters, a class of compounds recognized for their diverse chemical and biological importance. Halogenation, the process of introducing halogen atoms into a molecule, is a widely employed strategy in medicinal chemistry to modulate the therapeutic properties of bioactive compounds. researchgate.net The incorporation of halogens like chlorine, bromine, or fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency. researchgate.net
Halogenated benzoate esters are prevalent in nature, particularly in marine environments. Marine organisms, such as algae and sponges, are a rich source of these compounds, many of which exhibit potent biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govresearchgate.netdartmouth.edu For instance, certain brominated diterpene-benzoate marine natural products have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has also shown that the addition of a halogenated benzoyl group to other natural products can substantially enhance their antifungal activity. nih.gov
Beyond their medicinal potential, halogenated aromatic compounds, including benzoate esters, are subjects of environmental research. Due to their widespread use in industry and agriculture, their persistence and degradation in the environment are of significant concern. nih.gov Scientists are investigating microbial pathways for the breakdown of these compounds to develop bioremediation strategies. nih.gov The study of synthetic halogenated benzoates, such as this compound, contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.
Historical Perspectives on Related Benzoate Derivatives in Chemical and Biological Sciences
The scientific journey of benzoate derivatives began with the discovery of benzoic acid in the 16th century, initially isolated from gum benzoin, a tree resin. wikipedia.orgchemeurope.comnewworldencyclopedia.orgacs.org However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler elucidated its chemical structure. chemeurope.com A pivotal moment in the biological application of benzoates came in 1875 when Salkowski discovered the antifungal properties of benzoic acid, a finding that paved the way for its use as a food preservative. wikipedia.orgchemeurope.com
The industrial production of benzoic acid in its early days involved processes that resulted in chlorinated benzoic acid derivatives. chemeurope.comnewworldencyclopedia.org This historical link between synthesis and halogenation underscores the long-standing presence of halogenated benzoates in chemical manufacturing. Over the decades, research has expanded to a vast array of benzoate derivatives with diverse applications.
In the mid-20th century, the biological significance of benzoate derivatives was further highlighted by research into their metabolic roles. For example, a 1963 study investigated benzoate derivatives as intermediates in the biosynthesis of coenzyme Q in rats, demonstrating their involvement in fundamental biochemical pathways. nih.gov Another notable derivative, benzoyl peroxide, was first prepared in 1858 and was later found to be effective in treating various skin conditions, with its use for acne being officially approved in the US in 1960. wikipedia.org The study of benzoate esters has also played a role in the development of new synthetic methodologies, such as their use as photosensitization catalysts in modern organic chemistry. nih.gov This rich history provides the foundation for the ongoing exploration of novel benzoate derivatives like this compound and their potential applications.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| Benzoyl peroxide |
| Coenzyme Q |
| Methyl benzoate |
| Sodium benzoate |
| Benzyl benzoate |
| Salicylic acid |
| Gallic acid |
| Toluene |
| Aniline |
| Catechol |
| Hydroquinone |
| Protocatechuate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOOQFHBGTLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186991 | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3337-59-5 | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
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| Record name | Methyl 3,5-dichloro-4-hydroxybenzoate | |
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Synthetic Methodologies and Chemical Modifications of Methyl 3,5 Dichloro 4 Hydroxybenzoate
Established Synthetic Pathways for Methyl 3,5-dichloro-4-hydroxybenzoate
The synthesis of this compound can be achieved through several established routes, primarily involving the modification of a pre-existing benzoic acid structure.
Hydrazinolysis of this compound as a Precursor
This compound serves as a direct precursor for the synthesis of 3,5-dichloro-4-hydroxybenzohydrazide (B1330080) through hydrazinolysis. This reaction is a specific example of nucleophilic acyl substitution, where hydrazine (B178648) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group.
The process typically involves refluxing the methyl ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent such as methanol (B129727). chemicalbook.com The reaction proceeds to completion, often yielding a white solid product, the corresponding hydrazide, in quantitative amounts. chemicalbook.com The high yield and purity of the product often eliminate the need for extensive purification steps. chemicalbook.com
Reaction Details for Hydrazinolysis
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|
Alkylation of the Phenolic Hydroxyl Group for Derivatization
The phenolic hydroxyl group of this compound and its precursors is a key site for derivatization via alkylation. This O-alkylation reaction introduces an ether linkage, modifying the compound's properties. A common derivatization is methylation, which converts the hydroxyl group to a methoxy (B1213986) group, yielding Methyl 3,5-dichloro-4-methoxybenzoate.
This transformation is typically achieved by reacting the parent compound with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. google.comchemicalbook.com The base, commonly potassium carbonate or potassium hydroxide (B78521), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent. google.comchemicalbook.com The choice of solvent, such as N,N-dimethylformamide (DMF), can facilitate this reaction. chemicalbook.com While the alkylation can be performed on this compound directly, it is also commonly carried out on 3,5-dichloro-4-hydroxybenzoic acid before the esterification step. google.comchemicalbook.com
Carboxylation and Subsequent Methylation Routes
A fundamental route to synthesizing this compound involves the initial synthesis of its parent acid, 3,5-dichloro-4-hydroxybenzoic acid, followed by esterification. The synthesis of the acid can be achieved through methods such as the Duff reaction, starting from 2,6-dichlorophenol.
Once 3,5-dichloro-4-hydroxybenzoic acid is obtained, the final step is methylation of the carboxylic acid group. This esterification is a standard transformation in organic chemistry. One effective method involves reacting the acid with a methylating agent like dimethyl sulfate in the presence of a base such as potassium hydroxide. google.com This process can be fine-tuned to selectively methylate the carboxylic acid or both the carboxylic acid and the phenolic hydroxyl group, depending on the reaction conditions and stoichiometry. google.com
Synthesis via Methylation of the Carboxylic Acid
| Starting Material | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulfate | Potassium hydroxide | Water | Methyl 3,5-dichloro-4-methoxybenzoate google.com |
Derivatization Strategies and Novel Compound Synthesis
The functional groups of this compound provide multiple avenues for derivatization, leading to the synthesis of novel compounds with varied chemical structures.
Nucleophilic Acyl Substitution Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution. libretexts.orgyoutube.com In this two-step mechanism (addition-elimination), a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxy group (-OCH₃) is eliminated as a leaving group, resulting in a new carbonyl compound. libretexts.org
The reactivity in these substitutions depends on the nucleophile's strength and the stability of the leaving group. youtube.com Hydrazinolysis, as described previously, is a classic example where hydrazine is the nucleophile. chemicalbook.com Other strong nucleophiles can also be employed to replace the methoxy group, leading to a variety of derivatives. This reaction pathway is fundamental for converting the ester into other functional groups like amides or different esters (transesterification).
Amidation Reactions and Benzoic Acid Derivatives
Amidation is a specific and highly useful class of nucleophilic acyl substitution for synthesizing amides from esters. By reacting this compound with primary or secondary amines, the corresponding N-substituted benzamides can be formed. The reaction with hydrazine to form a hydrazide is a particular type of amidation. chemicalbook.com
These reactions can sometimes be facilitated by heat or catalysts. researchgate.net Alternatively, the ester can first be hydrolyzed to its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid. This benzoic acid derivative can then be activated using coupling agents or converted to a more reactive species like an acyl chloride to facilitate amide bond formation with a broader range of amines under milder conditions. acs.org This two-step approach provides a versatile strategy for creating a library of amide derivatives from the parent ester.
Substitution, Oxidation, and Reduction Reactions of the Core Structure
The chemical reactivity of this compound allows for various modifications to its core structure, including substitution of the phenolic hydroxyl group, and oxidation and reduction of its functional groups. These transformations provide pathways to a range of derivatives with potential applications in different fields of chemistry.
Substitution Reactions: The hydroxyl group of this compound can undergo etherification to yield various alkoxy derivatives. For instance, the synthesis of methyl 3,5-dichloro-4-methoxybenzoate can be achieved by reacting the corresponding 3,5-dichloro-4-hydroxybenzoic acid with a methylating agent like iodomethane (B122720) or dimethyl sulfate in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile, attacking the methylating agent. This general procedure can be adapted for the synthesis of other alkoxy derivatives by using different haloalkanes.
Oxidation Reactions: While specific studies on the direct oxidation of this compound are not extensively documented in the reviewed literature, the oxidation of sterically hindered phenols is a well-known transformation. Due to the presence of the two chlorine atoms ortho to the hydroxyl group, this compound can be considered a sterically hindered phenol (B47542). Oxidation of such compounds can lead to the formation of quinone-type structures. The specific outcome would depend on the oxidizing agent and reaction conditions employed.
Reduction Reactions: The ester functional group of this compound can be reduced to a primary alcohol, yielding (3,5-dichloro-4-hydroxyphenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemistrysteps.comharvard.edumasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. A subsequent workup with water is necessary to neutralize the reaction and protonate the resulting alkoxide to form the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent and is less effective for the reduction of esters compared to LiAlH₄. libretexts.orgyoutube.com
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Etherification (Substitution) | Haloalkane (e.g., CH₃I), K₂CO₃, DMF | Methyl 3,5-dichloro-4-alkoxybenzoate |
| Reduction | 1. LiAlH₄, anhydrous ether or THF 2. H₂O workup | (3,5-dichloro-4-hydroxyphenyl)methanol |
Synthesis of Chlorinated Benzoic Acid Derivatives
Starting from this compound, several other chlorinated benzoic acid derivatives can be synthesized through various chemical transformations.
One fundamental reaction is the hydrolysis of the ester group to yield 3,5-dichloro-4-hydroxybenzoic acid. google.comsigmaaldrich.comnist.govnih.govchemdad.com This can be achieved through either acid-catalyzed or base-promoted hydrolysis. In a typical base-promoted hydrolysis, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.com
Furthermore, the phenolic hydroxyl group can be used as a handle for further derivatization. As mentioned in the previous section, etherification with various alkyl halides can lead to a diverse range of 3,5-dichloro-4-alkoxybenzoic acid methyl esters. Subsequent hydrolysis of these esters would then yield the corresponding 3,5-dichloro-4-alkoxybenzoic acids. For example, the synthesis of methyl 3,5-dichloro-4-methoxybenzoate can be accomplished by reacting 3,5-dichloro-4-hydroxybenzoic acid with methyl iodide in the presence of potassium carbonate and DMF. chemicalbook.com This method can be adapted to use this compound as the starting material.
Table 2: Synthesis of Chlorinated Benzoic Acid Derivatives
| Starting Material | Reagents and Conditions | Product |
|---|
Preparation of Hydrazides from this compound
The reaction of this compound with hydrazine hydrate is a straightforward and efficient method for the preparation of 3,5-dichloro-4-hydroxybenzohydrazide. This transformation involves the nucleophilic acyl substitution of the methoxy group of the ester by the hydrazine molecule.
The synthesis is typically carried out by refluxing a solution of this compound and an excess of hydrazine hydrate in a suitable solvent such as methanol or ethanol. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the desired hydrazide often precipitates from the reaction mixture and can be isolated by filtration.
Table 3: Synthesis of 3,5-dichloro-4-hydroxybenzohydrazide
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| This compound | Hydrazine hydrate | Methanol | Reflux | 3,5-dichloro-4-hydroxybenzohydrazide |
This reaction provides a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives with potential biological activities.
Chemical Reactivity and Reaction Mechanism Investigations of Methyl 3,5 Dichloro 4 Hydroxybenzoate
Mechanistic Pathways in Derivatization Reactions
The reactivity of Methyl 3,5-dichloro-4-hydroxybenzoate is primarily centered around its two main functional groups: the phenolic hydroxyl group and the methyl ester. These sites allow for a variety of derivatization reactions, proceeding through distinct mechanistic pathways.
Nucleophilic Acyl Substitution Mechanisms
The phenolic hydroxyl group of this compound can act as a nucleophile, participating in reactions that substitute a group on an acyl compound. This reactivity is fundamental to the synthesis of a wide array of derivatives.
One of the most important reactions of the hydroxyl group is O-alkylation , which typically proceeds via a Williamson ether synthesis mechanism. In this SN2 reaction, the hydroxyl group is first deprotonated by a strong base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, displacing the halide and forming an ether linkage. The reaction is most efficient with primary alkyl halides due to reduced steric hindrance.
Another key derivatization is the acylation of the hydroxyl group to form esters. This can be achieved by reacting the compound with an acid chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent, followed by the elimination of a chloride or carboxylate leaving group, respectively.
The following table summarizes typical conditions for these nucleophilic substitution reactions:
| Reaction Type | Reagents | Base | Solvent | Product |
| O-methylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Methyl 3,5-dichloro-4-methoxybenzoate |
| O-acetylation | Acetic anhydride ((CH₃CO)₂O) | Pyridine | Dichloromethane (CH₂Cl₂) | Methyl 3,5-dichloro-4-acetoxybenzoate |
Oxidative and Reductive Transformation Mechanisms
The chlorinated aromatic ring and the ester group of this compound can undergo oxidative and reductive transformations, leading to novel molecular structures.
Oxidative transformations can target the aromatic ring. Substituted phenols are susceptible to oxidation by reagents like hydrogen peroxide, potentially leading to the formation of quinone-like structures or ring-opening products under specific conditions. The presence of electron-withdrawing chlorine atoms on the ring can influence the susceptibility to oxidation.
Reductive transformations offer pathways to modify both the chloro substituents and the ester group. Reductive dehalogenation , the removal of chlorine atoms from the aromatic ring, can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. This process is of significant interest for the detoxification of chlorinated aromatic compounds. The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon.
Role as a Precursor in Complex Organic Synthesis
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex and often biologically active molecules. It is recognized as an important intermediate in the pharmaceutical and agrochemical industries. nih.gov
A key application is its use in the synthesis of substituted benzoic acid derivatives. For instance, the O-alkylation of this compound is the first step towards the preparation of various 3,5-dichloro-4-alkoxybenzoic acids, which are scaffolds for new herbicides and pharmaceuticals.
The following table illustrates the transformation of this compound into a more complex derivative:
| Precursor | Reaction | Reagents | Product |
| This compound | O-methylation followed by ester hydrolysis | 1. CH₃I, K₂CO₃, DMF2. NaOH, H₂O/MeOH | 3,5-dichloro-4-methoxybenzoic acid |
Chemical Stability Under Various Reaction Conditions
The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses.
Hydrolytic Stability: Like other esters, this compound is susceptible to hydrolysis back to the parent carboxylic acid (3,5-dichloro-4-hydroxybenzoic acid) and methanol (B129727). This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is generally faster under basic conditions. Studies on related parabens have shown that their aqueous solutions are stable at acidic to neutral pH but undergo rapid hydrolysis at pH 8 or above.
Thermal Stability: Chlorinated aromatic compounds generally exhibit high thermal stability. However, at very high temperatures, such as those encountered in incineration processes, they can decompose. The decomposition of chlorinated hydrocarbons can lead to the formation of hazardous byproducts.
Photochemical Stability: Aromatic compounds can be susceptible to degradation upon exposure to ultraviolet (UV) light. The presence of chloro and hydroxyl substituents on the benzene (B151609) ring can influence the photochemical stability of the molecule.
Biological Activities and Molecular Mechanisms of Methyl 3,5 Dichloro 4 Hydroxybenzoate and Its Analogues
In Vitro Biological Activity Studies
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. Research on Methyl 3,5-dichloro-4-hydroxybenzoate and its analogues has focused on evaluating their cytotoxicity and their ability to interfere with specific enzymatic pathways.
Cytotoxicity Evaluation in Cellular Models
The cytotoxic potential of halogenated phenolic compounds has been assessed in various mammalian cell lines. While specific data for this compound is not detailed in the reviewed literature, studies on its parent compound, 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA), offer valuable insights.
A comparative study investigated the cytotoxicity of 3,5-DC-4-HBA and its isomer, 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA), in several mammalian cell lines. nih.gov The results indicated that 3,5-DC-2-HBA generally exhibited significantly higher cytotoxicity than 3,5-DC-4-HBA. nih.gov This suggests that the positioning of the hydroxyl group on the benzene (B151609) ring is a critical determinant of cytotoxic potency. Exposure to both isomers led to a dose-dependent increase in intracellular superoxide (B77818) dismutase (SOD) activity, which correlated with their cytotoxic effects. nih.gov
Table 1: Comparative Cytotoxicity of Dichlorinated Hydroxybenzoic Acid Isomers
| Compound | Relative Cytotoxicity | Effect on SOD Activity |
|---|---|---|
| 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) | Higher | Dose-dependent increase |
Data derived from a comparative study on mammalian cell lines. nih.gov
Inhibition of Enzymatic Pathways (e.g., 4-hydroxybenzoate (B8730719) 1-hydroxylase)
The interaction of these compounds with enzymatic pathways is a key aspect of their biological activity. A notable target is 4-hydroxybenzoate 1-hydroxylase, a flavoprotein monooxygenase. nih.govwikipedia.org This enzyme is involved in the catabolism of 4-hydroxybenzoate derivatives in some microorganisms like the yeast Candida parapsilosis. nih.govnih.gov It catalyzes the oxidative decarboxylation of its substrates. nih.govnih.gov
Research has shown that the activity of 4-hydroxybenzoate 1-hydroxylase is potently inhibited by 3,5-dichloro-4-hydroxybenzoate. nih.govnih.gov This inhibition is competitive with the aromatic substrate, indicating that the compound vies for the enzyme's active site. nih.gov This inhibitory action highlights a specific molecular interaction that can disrupt a defined metabolic pathway.
Exploration of Specific Molecular Targets and Pathways
Beyond general cytotoxicity and enzyme inhibition, research has begun to uncover more specific molecular interactions and their consequences on cellular pathways.
Interactions with Protein Complexes
Molecular docking simulations and binding interaction analyses have provided a deeper understanding of how dichlorinated hydroxybenzoic acids interact with specific proteins. Studies on 3,5-dichloro-4-hydroxybenzoic acid have revealed its ability to bind to the Cu/Zn-superoxide dismutase (Cu/Zn-SOD) protein complex. nih.gov
The primary forces driving the formation of this complex are van der Waals interactions and hydrogen bonding. nih.gov This interaction can lead to conformational and secondary structure changes in the enzyme, thereby modulating its activity. nih.gov The binding to Cu/Zn-SOD is considered a potential mechanism contributing to the observed isomer-specific cytotoxicity of phenolic compounds. nih.gov
Modulatory Effects on Transcriptional Synergy
Transcriptional synergy is a process where multiple transcription factors work together to produce a level of gene expression that is greater than the sum of their individual effects. This cooperative action is often mediated by their interactions with the basal transcriptional machinery and is crucial for the precise regulation of gene expression. While the direct modulatory effects of this compound on transcriptional synergy have not been explicitly detailed in the available research, its ability to interact with cellular proteins and inhibit key enzymes suggests the potential for broader impacts on cellular signaling and gene regulation pathways. Further investigation is required to determine if this compound or its metabolites directly influence the complex machinery of transcriptional regulation.
Biotransformation to Biologically Active Forms
Compounds introduced into a biological system can be chemically altered through biotransformation, often resulting in metabolites with different biological activities. In anaerobic environments, such as those found in certain sludges, precursors to 3,5-dichloro-4-hydroxybenzoic acid undergo significant transformation. nih.govelsevier.comasm.org
A key pathway involves the fungal metabolite 3,5-dichloro-p-anisyl alcohol. This compound is first demethylated to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govasm.org Subsequently, this intermediate is oxidized to yield 3,5-dichloro-4-hydroxybenzoic acid. nih.govelsevier.comasm.org This biologically formed acid can then be further metabolized through decarboxylation to produce 2,6-dichlorophenol, a detectable end product in some conditions. nih.govasm.org It is plausible that this compound would first undergo hydrolysis of its ester group to form the corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid, which would then enter this same metabolic cascade.
Another biotransformation route for the intermediate 3,5-dichloro-4-hydroxybenzyl alcohol involves an abiotic dimerization process, leading to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govelsevier.com
Structure Activity Relationship Sar Analysis of Methyl 3,5 Dichloro 4 Hydroxybenzoate Derivatives
Impact of Halogenation Patterns on Biological Activity
The nature and position of halogen substituents on the aromatic ring of methyl 3,5-dichloro-4-hydroxybenzoate derivatives are pivotal in determining their biological efficacy. Research into related compound classes, such as dual aromatase-sulfatase inhibitors (DASIs), has demonstrated that both the type of halogen and its location significantly alter inhibitory activity.
For instance, in a series of DASI compounds, moving a halogen substituent from the ortho- to the meta-position relative to a sulfamate (B1201201) group consistently led to a decrease in aromatase inhibition. nih.gov This trend was observed across fluoro, chloro, and bromo derivatives, highlighting the spatial importance of the halogen for effective interaction with the enzyme's active site.
Table 1: Effect of Halogen Position on Aromatase Inhibition
| Compound Modification | Aromatase IC₅₀ (nM) |
|---|---|
| ortho-Fluoro | 12 |
| meta-Fluoro | 39 |
| ortho-Chloro | 2.3 |
| meta-Chloro | 18 |
| ortho-Bromo | 0.82 |
| meta-Bromo | 2.6 |
Data sourced from studies on halogenated dual aromatase-sulfatase inhibitors, demonstrating the principle of positional impact. nih.gov
Furthermore, the introduction of multiple halogen atoms can confer different properties. While the 3,5-dichloro pattern is a common starting point, modifications such as the use of a 3,5-difluorophenyl ring did not enhance aromatase inhibition in certain DASI analogs, though it did improve potency against steroid sulfatase (STS). nih.gov This suggests that specific halogenation patterns can be exploited to achieve selective inhibition of different enzymes. In other contexts, like 1-phenylbenzazepine derivatives, a 6-chloro functional group has been a key feature in ligands targeting the D1 dopamine (B1211576) receptor. mdpi.com
Influence of Substituents on Phenolic and Ester Groups
Modifications to the phenolic hydroxyl and methyl ester groups of the core structure are critical in modulating biological activity. The free hydroxyl group, in particular, is often essential for activity.
Studies on derivatives of a natural product from marine fungi, aimed at inhibiting influenza virus neuraminidase, revealed that substitution of the 3- and 4-hydroxyl groups on a benzoic acid scaffold generally diminished the inhibitory activity. nih.gov This underscores the importance of an unsubstituted hydroxyl group for interacting with the target enzyme. Conversely, the presence of a hydroxyl group at the C-4 position was shown to enhance activity compared to analogs lacking it. nih.gov
The ester group can also be a target for modification. For example, the synthesis of related compounds has involved the conversion of a carboxylic acid to a methyl ester, or the demethylation of a phenol (B47542) ether back to a free phenol, to explore the impact on activity. nih.gov The choice between a free carboxylic acid, a methyl ester, or a larger ester can influence properties like cell permeability and binding affinity.
Table 2: Impact of Phenolic and Ester Group Modification on Neuraminidase Inhibition
| Compound Series | Modification | Relative Activity |
|---|---|---|
| Dihydroxybenzoic acid derivatives | Substitution of 3- and 4-OH groups | Decreased |
| Dihydroxybenzoic acid derivatives | Presence of 4-OH group | Improved |
| Benzoic acid derivatives | Allyl ether at 4-position | Better than larger ether groups |
Findings based on SAR studies of non-nitrogenous aromatic ether neuraminidase inhibitors. nih.gov
Correlations Between Structural Features and Enzymatic Inhibition
Enzymatic inhibition is often driven by a combination of factors including hydrophobic interactions, hydrogen bonding, and charge-related interactions. researchgate.net For instance, in the inhibition of the enzyme thrombin by a series of inhibitors, increasing the chain length and lipophilicity of a side chain led to faster association rates and slower dissociation rates, ultimately increasing affinity. researchgate.net This was attributed to more favorable hydrophobic interactions within the binding pocket. researchgate.net
In the context of histone deacetylase (HDAC8) inhibition, the binding of an inhibitor can alter the enzyme's conformational dynamics. nih.gov Specific structural features of the inhibitor are responsible for stabilizing certain conformations of the enzyme, which in turn dictates the inhibitory potency. nih.gov
Research on benzoyl hydrazones derived from 3,5-dimethoxy-4-hydroxybenzaldehyde (a related structure) showed that different substituents on the benzoyl ring led to varied inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This highlights how even distant modifications can influence the key interactions necessary for enzymatic inhibition.
Table 3: Structure-Enzyme Inhibition Correlations
| Enzyme Target | Key Structural Feature/Modification | Effect on Inhibition |
|---|---|---|
| Influenza Neuraminidase | Unsubstituted hydroxyl groups | Important for activity |
| Aromatase | ortho-Halogen substitution | More potent than meta-substitution nih.gov |
| Thrombin | Increased lipophilicity/chain length in side chain | Increased affinity researchgate.net |
Stereochemical Considerations in Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound effect on the biological activity of derivatives. The steric bulk and spatial orientation of substituents can either facilitate or hinder the optimal binding of a molecule to its target.
SAR studies frequently reveal that steric effects are a major determinant of potency. For example, in a series of neuraminidase inhibitors, it was observed that smaller ether groups (like allyl ether) were more beneficial for activity than larger ones (like isopentyl ether), suggesting a sterically constrained binding pocket. nih.gov Similarly, in the development of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that all substituents were sensitive to steric effects, with shorter alkyl chains leading to better activity. nih.gov
The introduction of a methyl group versus a hydrogen atom at a specific position can dramatically enhance inhibitory activity, indicating that the steric effect is not merely about size but also about achieving a precise fit within the receptor. nih.gov Conversely, bulky substitutions can lead to a decrease or loss of activity if they cause steric clashes with the target protein. This principle is fundamental in drug design, where even subtle changes in stereochemistry can differentiate a highly active compound from an inactive one.
Environmental Fate, Degradation Pathways, and Biotransformation Studies
Anaerobic Biotransformation Pathways
Under anaerobic conditions, such as those found in sediments and certain wastewater treatment stages, Methyl 3,5-dichloro-4-hydroxybenzoate can undergo a series of biotransformation reactions. These pathways are primarily driven by the metabolic activity of anaerobic microorganisms.
A key initial step in the anaerobic transformation of related chloroaromatic compounds is the demethylation of a methoxy (B1213986) group. While direct studies on this compound are limited, the biotransformation of the structurally similar fungal metabolite, 3,5-dichloro-p-anisyl alcohol, provides significant insights. In anaerobic environments, this compound undergoes demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. unesp.brnrel.gov This intermediate is then oxidized to 3,5-dichloro-4-hydroxybenzoate, the corresponding carboxylic acid of this compound. unesp.brnrel.gov This suggests that the ester group in this compound would likely be hydrolyzed to yield 3,5-dichloro-4-hydroxybenzoate under similar anaerobic conditions.
Following the formation of 3,5-dichloro-4-hydroxybenzoate, a subsequent significant anaerobic transformation is decarboxylation. This process involves the removal of the carboxyl group, leading to the formation of chlorophenols. Specifically, 3,5-dichloro-4-hydroxybenzoate has been shown to be decarboxylated to 2,6-dichlorophenol. unesp.brnrel.gov This transformation is a critical step in the environmental fate of the parent compound, as it leads to the formation of a different class of chlorinated aromatic compounds with their own distinct environmental behaviors and toxicities.
Aerobic Degradation Mechanisms
In the presence of oxygen, the degradation of chlorinated aromatic compounds typically proceeds through different mechanisms, often involving oxygenase enzymes. While specific studies on the aerobic degradation of this compound are not extensively detailed in the available literature, the degradation of the closely related compound, 3,5-dichlorobenzoate, by a Pseudomonas species offers a plausible pathway. nih.gov
The proposed aerobic degradation would likely initiate with the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoate. Following this, the pathway is hypothesized to proceed via the following steps:
Initial Dioxygenation: A benzoate (B1203000) 1,2-dioxygenase enzyme would attack the aromatic ring, incorporating two oxygen atoms to form a dihydrodihydroxybenzoate intermediate. nih.gov
Dehydrogenation: The intermediate would then be dehydrogenated to form a substituted catechol, likely 3,5-dichlorocatechol.
Ring Cleavage: The catechol ring would then undergo ortho-cleavage, a reaction catalyzed by a catechol 1,2-dioxygenase, breaking the aromatic ring and leading to the formation of muconic acid derivatives. nih.gov These are then further metabolized into central metabolic pathways.
This pathway is consistent with the general mechanisms for the aerobic bacterial degradation of other chlorinated aromatic acids. unesp.br
Biodegradation in Activated Sludge Systems
Activated sludge, a key component of many wastewater treatment plants, provides a complex microbial environment where both aerobic and anaerobic processes can contribute to the removal of organic micropollutants.
Studies have demonstrated that the removal of this compound in activated sludge systems can be significantly enhanced through acclimation. nih.gov When activated sludge is exposed to this compound over time, the microbial community can adapt, leading to more efficient degradation. nih.gov This acclimation process is crucial for the effective removal of such emerging organic micropollutants in wastewater treatment facilities. nih.gov Biodegradation has been identified as the primary mechanism for its removal in these systems. nih.gov The maximal degradation rate constant for this compound in acclimated activated sludge has been determined to be 0.2534 per hour. nih.gov
Interactive Data Table: Degradation Rate Constants of Various Micropollutants in Acclimated Activated Sludge
| Compound | Maximal Degradation Rate Constant (per hour) |
| Sulfamethoxazole | 0.9028 |
| Trimethoprim | 0.5374 |
| Triclosan | 0.4123 |
| Diclofenac | 0.3544 |
| This compound | 0.2534 |
| Carbamazepine | 0.0224 |
This table is based on data from a study on the degradation of emerging contaminants by acclimated activated sludge. nih.gov
Identification of Degradation Intermediate Products in Effluents
The degradation of this compound (MDHB) in wastewater and under various treatment conditions can lead to the formation of several intermediate products before complete mineralization. Studies utilizing advanced analytical techniques have begun to identify these transient compounds, shedding light on the transformation pathways of this chlorinated paraben.
One key study investigating the degradation of MDHB through a combined gamma-ray irradiation and biological treatment process successfully identified eight intermediate products. nih.gov This provides a detailed glimpse into the stepwise breakdown of the parent molecule. The proposed degradation pathway suggests a series of dechlorination, hydroxylation, and cleavage reactions.
Initial transformation steps likely involve the removal of chlorine atoms from the aromatic ring, a critical process as it can alter the toxicity and persistence of the compound. This is often followed by the addition of hydroxyl groups, leading to the formation of various hydroxylated and dichlorinated intermediates. The ester linkage of the parent compound is also susceptible to hydrolysis, which would yield 3,5-dichloro-4-hydroxybenzoic acid.
Further degradation can lead to the opening of the aromatic ring, resulting in the formation of smaller organic acids, which can then be more readily biodegraded.
Table 1: Identified Intermediate Products of this compound Degradation
| Compound Name | Chemical Formula |
| 3,5-dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ |
| 3-chloro-4,5-dihydroxybenzoic acid | C₇H₅ClO₄ |
| 3,5-dichloro-2,6-dihydroxybenzoic acid | C₇H₄Cl₂O₄ |
| 2,6-dihydroxybenzoic acid | C₇H₆O₄ |
| Gallic acid | C₇H₆O₅ |
| Protocatechuic acid | C₇H₆O₄ |
| Hydroquinone | C₆H₆O₂ |
| Catechol | C₆H₆O₂ |
This table is based on intermediates proposed in degradation studies of chlorinated parabens and related compounds.
It is important to note that the specific intermediates formed and their relative abundance can vary depending on the treatment method (e.g., chlorination, UV disinfection, ozonation, biological treatment) and the environmental conditions (e.g., pH, temperature, presence of other organic matter). nih.gov For instance, under aerobic conditions, the degradation of parabens generally involves the hydrolysis of the ester bond to form p-hydroxybenzoic acid, followed by decarboxylation to produce phenol (B47542). researchgate.net
Environmental Implications of Transformation Products
The formation of transformation products from this compound is a significant aspect of its environmental fate, as these intermediates can possess their own toxicological and persistence characteristics.
Chlorinated byproducts of parabens, including dichlorinated forms, have been shown to be more resistant to degradation than the parent compounds. nih.gov This increased persistence can lead to their accumulation in aquatic environments. Studies have indicated that dichlorinated parabens are more likely to be found in wastewater effluent at higher concentrations than the original parent parabens due to their stability. researchgate.net
From a toxicological standpoint, the transformation products can exhibit different effects compared to the parent compound. For example, while chlorination can in some cases reduce the acute aquatic toxicity of parabens, some halogenated transformation products have been identified as potential estrogen receptor antagonists. nih.gov
Research comparing the cytotoxicity of 3,5-dichloro-4-hydroxybenzoic acid (a primary degradation product) with its isomer, 3,5-dichloro-2-hydroxybenzoic acid, revealed that the former generally exhibited lower cytotoxicity in various mammalian cell lines. nih.gov This highlights the importance of the specific structure of the degradation products in determining their biological activity.
Furthermore, some of the simpler phenolic intermediates, such as catechol and hydroquinone, are known to have their own toxicological profiles, including the potential to induce oxidative stress. The addition of chlorine to phenolic compounds can also result in the formation of chlorinated derivatives that are more toxic than the parent pollutants.
The presence of these transformation products in the environment underscores the need to look beyond the parent compound when assessing the environmental risks of contaminants like this compound. The ultimate environmental impact is a composite of the effects of the original substance and its various degradation intermediates.
Advanced Analytical Methodologies for Detection and Characterization
Spectroscopic Characterization Techniques (e.g., NMR, MS)
Spectroscopic methods are fundamental for the structural elucidation and confirmation of Methyl 3,5-dichloro-4-hydroxybenzoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would identify the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the proton of the hydroxyl group, and the protons of the methyl group of the ester. The symmetry of the molecule means the two aromatic protons are in identical chemical environments.
¹³C NMR spectroscopy detects the carbon atoms in the molecule, with the chemical shift of each carbon indicating its electronic environment. organicchemistrydata.org For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the methyl carbon, and the different carbons of the aromatic ring (those bonded to chlorine, the hydroxyl group, and the ester group, and those bonded to hydrogen). docbrown.info
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common technique where the molecule is fragmented, producing a unique pattern that acts as a molecular fingerprint. The NIST WebBook provides a mass spectrum for the related compound 3,5-Dichloro-4-hydroxybenzoic acid, which serves as a reference for the fragmentation pattern of the core structure. nist.gov For this compound, high-resolution mass spectrometry can provide the exact mass, confirming its elemental formula (C₈H₆Cl₂O₃). uni.lu Predicted mass spectrometry data for various adducts of the molecule are available and crucial for its identification in complex mixtures. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 220.97668 |
| [M+Na]⁺ | 242.95862 |
| [M-H]⁻ | 218.96212 |
| [M+NH₄]⁺ | 238.00322 |
| [M+K]⁺ | 258.93256 |
| [M+H-H₂O]⁺ | 202.96666 |
Data sourced from PubChemLite. uni.lu
Chromatographic Separation and Detection Methods
Chromatography is indispensable for separating this compound from other components in a sample prior to its detection. The choice of method depends on the matrix and the analytical objective.
UHPLC-MS/MS is a powerful technique for quantifying trace levels of organic contaminants in environmental samples like water. docbrown.info This method offers high resolution, sensitivity, and selectivity. While specific methods for this compound are not detailed in the searched literature, the methodology for analyzing similar plastic additives in road runoff provides a clear blueprint. docbrown.info
A typical UHPLC-MS/MS method involves:
Sample Introduction: A straightforward direct injection of the filtered sample can often be used, which minimizes sample handling and potential contamination. docbrown.info
Chromatographic Separation: A UHPLC system, such as a Waters ACQUITY UPLC, equipped with a suitable column (e.g., a C18 column) separates the target analyte from matrix interferences. mzcloud.org A gradient elution with solvents like methanol (B129727) and water is commonly used.
Detection: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. docbrown.infobmrb.io Specific precursor-to-product ion transitions are monitored for the target compound, ensuring accurate identification and quantification. Electrospray ionization (ESI) in both positive and negative modes is typically tested to find the optimal ionization conditions. docbrown.infomzcloud.org
The limits of quantification (LOQs) for similar compounds using this technique can be in the low microgram per liter (µg/L) range, making it suitable for environmental monitoring. docbrown.info
GC-MS is a cornerstone technique for metabolomics research, capable of identifying and quantifying a wide range of small molecules in biological samples. chemicalbook.com If this compound undergoes metabolism in an organism, GC-MS would be a primary tool for analyzing its metabolites. The process generally involves derivatization of the metabolites to increase their volatility and thermal stability, followed by separation on a GC column and detection by MS.
Metabolomic studies using GC-MS have successfully identified a broad spectrum of metabolites, including amino acids, organic acids, sugars, and fatty acids, in various biological matrices like plant roots and hepatocytes. chemicalbook.com For instance, in studies on radish roots exposed to heavy metals, GC-MS analysis identified significant changes in sugars, amino acids, and organic acids. chemicalbook.com This highlights the capability of GC-MS to reveal alterations in key metabolic pathways following exposure to a xenobiotic compound. chemicalbook.com
Table 2: Potential Metabolite Classes Identifiable by GC-MS
| Metabolite Class | Role in Biological Systems | Example Compounds Found in Metabolomic Studies |
|---|---|---|
| Organic Acids | Intermediates in energy metabolism (e.g., TCA cycle) | Citrate, Fumarate, Malate, α-Ketoglutarate |
| Amino Acids | Building blocks of proteins, neurotransmitter precursors | Glutamate, Aspartate, Glycine, Isoleucine chemicalbook.com |
| Sugars | Primary energy sources | Fructose, Glucose, Inositol |
| Fatty Acids | Components of cell membranes, energy storage | Palmitic acid, Oleic acid |
This table illustrates the types of metabolites GC-MS can detect, based on general metabolomics research. chemicalbook.com
Sample Preparation and Preconcentration Techniques for Complex Matrices
The analysis of trace amounts of this compound from complex matrices such as soil, sediment, or biological tissues requires effective sample preparation to remove interfering substances and concentrate the analyte.
Common techniques include:
Liquid-Liquid Extraction (LLE): This classic method, described in US EPA Method 3510, uses a separatory funnel to partition the analyte from an aqueous sample into an immiscible organic solvent like dichloromethane.
Solid-Phase Extraction (SPE): As outlined in US EPA Method 3535, SPE is widely used to extract and clean up analytes from aqueous samples. The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. This technique is effective for concentrating the analyte and removing matrix components.
Direct Injection: For cleaner matrices and highly sensitive instruments like UHPLC-MS/MS, sample preparation can be as simple as filtering the sample through a syringe filter (e.g., 0.45 µm PTFE) before direct injection. docbrown.info
Gel Permeation Chromatography (GPC): GPC is a size-exclusion cleanup technique that is particularly effective at removing large molecules like lipids from extracts, which is often necessary for biological samples.
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Aqueous samples (e.g., water) | Inexpensive setup | Labor-intensive, can form emulsions |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase, then elution | Aqueous samples, beverages | High concentration factor, good cleanup | Can be more expensive than LLE |
| Direct Injection with Filtration | Removal of particulates | Cleaner water samples for UHPLC-MS/MS docbrown.info | Fast, minimizes contamination risk | Only suitable for low-matrix samples |
| Gel Permeation Chromatography (GPC) | Size-based separation | Cleanup of extracts with high lipid/polymer content | Efficiently removes large interferences | Requires specialized equipment, time-consuming |
Challenges in Trace Analysis of Chlorinated Benzoates
The quantification of chlorinated benzoates like this compound at trace concentrations presents several analytical challenges.
Matrix Effects: Complex environmental and biological samples contain a multitude of other compounds that can interfere with the analysis. organicchemistrydata.org In mass spectrometry, these matrix components can cause signal suppression or enhancement, leading to inaccurate quantification. For example, the high salt content in seawater is a significant source of both spectral and non-spectral interferences in mass spectrometry-based methods.
Low Concentrations: Environmental concentrations of specific pollutants can be extremely low, often requiring highly sensitive instrumentation and preconcentration steps to bring the analyte to a detectable level. organicchemistrydata.org This pushes analytical systems to their limits of detection.
Sample Contamination and Analyte Loss: During the multi-step processes of sample collection, extraction, and cleanup, there is a risk of contaminating the sample or losing the target analyte. organicchemistrydata.org This is particularly problematic in trace analysis where even minor contamination can lead to significant errors.
Method Specificity: Developing methods that can reliably distinguish and quantify specific isomers or congeners of chlorinated compounds from a complex mixture is a significant challenge. This requires analytical techniques with high resolving power, such as high-resolution mass spectrometry or multidimensional chromatography.
Overcoming these challenges requires rigorous method validation, the use of internal standards and certified reference materials, and meticulous attention to detail throughout the analytical workflow. organicchemistrydata.org
Computational Chemistry and Theoretical Investigations of Methyl 3,5 Dichloro 4 Hydroxybenzoate
Quantum Mechanical Calculations (e.g., Hartree Fock, DFT)
Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental in this regard. DFT, in particular, is a widely used method for its balance of accuracy and computational cost, making it suitable for studying molecules of this size.
For a molecule like Methyl 3,5-dichloro-4-hydroxybenzoate, DFT calculations, often employing a basis set such as 6-311+G(d,p), would be used to optimize the molecular geometry to its lowest energy state. These calculations would provide key information on bond lengths, bond angles, and dihedral angles.
While specific data for this compound is not readily found, a study on the structurally similar compound, 2,6-dichloro-4-fluoro phenol (B47542), using DFT (B3LYP/6-311+G(d,p)) and HF methods, offers a comparative framework. karazin.uaresearchgate.net Such studies typically reveal the influence of substituent groups on the benzene (B151609) ring's geometry. For this compound, the presence of two chlorine atoms, a hydroxyl group, and a methyl ester group would be expected to cause slight distortions in the benzene ring from a perfect hexagonal geometry due to steric and electronic effects.
Molecular Orbital Analysis (e.g., HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and polarizability. nih.govbiomedres.us
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us For this compound, the electronegative chlorine atoms and the oxygen atoms of the hydroxyl and ester groups would influence the energy levels of these orbitals.
Based on analyses of similar chlorinated phenolic compounds, the HOMO is likely to be localized on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the carboxyl group and the benzene ring, which can act as electron-accepting areas.
To illustrate, here is a representative table of HOMO-LUMO data for a related compound, 2,6-dichloro-4-fluoro phenol, calculated using different methods. researchgate.net
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| HF/6-311+G(d,p) | -12.517 | 2.176 | 14.693 |
| B3LYP/6-311+G(d,p) | -7.021 | -1.632 | 5.389 |
Prediction of Spectroscopic Properties
Computational methods are also employed to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands. These calculations are typically performed using methods like DFT.
For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups. For instance, the O-H stretching of the hydroxyl group, the C=O stretching of the ester, and the C-Cl stretching vibrations would be identified. Comparing these predicted spectra with experimental data can confirm the molecular structure.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. Understanding the energy barriers associated with transition states allows for the prediction of reaction rates and pathways.
For this compound, potential reactions for investigation could include its synthesis, hydrolysis of the ester group, or electrophilic substitution on the aromatic ring. For example, the hydrolysis of the ester to form 3,5-dichloro-4-hydroxybenzoic acid is a reaction of interest. nih.gov Computational modeling could map out the reaction pathway, showing the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final departure of methanol (B129727).
A study on the hydroxylation of p-hydroxybenzoate by p-hydroxybenzoate hydroxylase utilized a combined quantum mechanical and molecular mechanical (QM/MM) method to calculate the reaction pathway, demonstrating the power of these techniques in understanding complex biochemical reactions. nih.gov
In Silico Approaches for Biological Activity Prediction
In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are vital in modern drug discovery and toxicology for predicting the biological activity of compounds. mdpi.comnih.gov These approaches can screen large libraries of compounds against biological targets, saving time and resources in the early stages of research.
Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various protein targets. This involves placing the molecule into the binding site of a protein and calculating the binding energy. A recent study on the isomeric compounds 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid used molecular docking to investigate their interactions with Cu/Zn-superoxide dismutase (Cu/Zn-SOD), revealing that van der Waals forces and hydrogen bonding were the primary drivers of complex formation. nih.gov This suggests that this compound could also interact with biological macromolecules through similar forces.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a set of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties.
Emerging Research Applications and Future Directions
Role in Medicinal Chemistry Research as an Intermediate
The structural framework of methyl 3,5-dichloro-4-hydroxybenzoate makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic properties. guidechem.com Its utility as an intermediate is a key area of focus in medicinal chemistry. guidechem.com Researchers can modify the hydroxyl, chloro, and ester functionalities to create a library of derivative compounds.
For instance, the core structure can be elaborated through reactions like etherification of the hydroxyl group or amidation of the ester, leading to compounds with diverse pharmacological profiles. One example of a related hydroxybenzoate derivative being used in drug synthesis is the use of methyl 3-hydroxy-4-methoxybenzoate as a starting material for the synthesis of gefitinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.comnih.gov This highlights the potential for substituted hydroxybenzoates to serve as precursors to complex active pharmaceutical ingredients.
The dichlorinated phenolic ring is a structural motif found in some bioactive natural products and synthetic drugs, suggesting that derivatives of this compound could exhibit interesting biological activities.
Potential in Agrochemical Research and Development
In the field of agrochemicals, there is a continuous need for new active ingredients to manage pests and diseases. This compound serves as a valuable intermediate for the development of novel pesticides. guidechem.com The presence of chlorine atoms on the benzene (B151609) ring is a common feature in many successful herbicides and fungicides, as they can enhance the biological activity of the molecule.
Research in this area focuses on synthesizing derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal properties. For example, the core structure can be modified to mimic known agrochemicals or to create entirely new classes of compounds. The triazole group, known for its fungicidal properties, can be incorporated into molecules derived from benzoate (B1203000) structures. researchgate.net The development of new agrochemicals is crucial for ensuring food security and managing the evolution of resistance in target organisms.
Development of Novel Functional Materials Incorporating the Core Structure
The rigid, substituted aromatic core of this compound makes it an attractive candidate for incorporation into novel functional materials. The development of new polymers and other materials with specific thermal, optical, or electronic properties is an active area of research.
For example, the hydroxyl and ester groups can be used as points of polymerization to create polyesters or other polymers. The presence of the dichlorinated ring can impart properties such as flame retardancy or enhanced thermal stability to the resulting polymer. Furthermore, the modification of this core structure could lead to the development of liquid crystals or other advanced materials. Research into styrene-functionalized cyclodextrin (B1172386) polymers for water treatment highlights how functionalized aromatic compounds can be used to create materials with specific adsorption properties. nih.gov
Advanced Environmental Remediation Strategies
Chlorinated aromatic compounds can be persistent environmental pollutants. researchgate.net Research into the environmental fate and degradation of this compound and related compounds is crucial for developing effective remediation strategies.
Studies in this area may focus on:
Biodegradation: Investigating the ability of microorganisms to break down the compound. epa.gov Bioaugmentation, the addition of specific microbes to a contaminated site, is a promising approach for the remediation of chlorinated compounds. serdp-estcp.mil
Advanced Oxidation Processes (AOPs): Exploring the use of powerful oxidizing agents, such as hydroxyl radicals, to degrade the compound in contaminated water. mdpi.com Techniques like dielectric barrier discharge are being studied for the degradation of related compounds like methylparaben. researchgate.net
Reductive Dechlorination: Studying chemical or biological processes that can remove the chlorine atoms from the aromatic ring, which often reduces the toxicity of the compound. researchgate.net
A recent study highlighted the isomer-specific cytotoxicity of phenolic disinfection byproducts, with 3,5-dichloro-2-hydroxybenzoic acid showing higher toxicity than 3,5-dichloro-4-hydroxybenzoic acid. nih.gov This underscores the importance of understanding the specific environmental and health impacts of such compounds.
Interdisciplinary Research Integrating Synthesis, Biology, and Computational Approaches
The future of research on this compound and its derivatives lies in an interdisciplinary approach that combines chemical synthesis, biological evaluation, and computational modeling.
Synthesis: Organic chemists can continue to develop efficient and selective methods for modifying the core structure and creating new derivatives. mdpi.com
Biology: Biologists and pharmacologists can then screen these new compounds for a wide range of activities, from antimicrobial and anticancer effects to herbicidal and insecticidal properties.
Computational Approaches: Computational chemists can use techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the properties and biological activities of new derivatives, helping to guide synthetic efforts. researchgate.netnih.gov DFT calculations can be used to understand the electronic structure and reactivity of these molecules. mdpi.com
This integrated approach can accelerate the discovery and development of new products based on the this compound scaffold, leading to advancements in medicine, agriculture, and materials science.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 3,5-dichloro-4-hydroxybenzoate, and how do they influence its experimental handling?
- Answer : The compound has a melting point of 122–125°C and a boiling point of 302.7°C, with a molecular formula of C₈H₆Cl₂O₃ . Its moderate LogP (2.485) suggests moderate lipophilicity, which is critical for solubility considerations in organic solvents. Researchers should prioritize inert atmospheres during synthesis or storage to prevent degradation, given its aromatic ester structure and sensitivity to hydrolysis. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess thermal stability .
Q. What synthetic routes are available for this compound, and how can safety be optimized?
- Answer : A common approach involves esterification of 3,5-dichloro-4-hydroxybenzoic acid using methanol under acidic catalysis. For safer protocols, milder conditions (e.g., dimethyl carbonate as a methylating agent) or flow chemistry can reduce hazardous waste . Safety optimization includes substituting traditional chlorinating agents (e.g., SOCl₂) with greener alternatives like ionic liquids to minimize toxicity risks .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (221.04 g/mol) .
Advanced Research Questions
Q. How does this compound interact with microbial enzymes, and what are the implications for biodegradation studies?
- Answer : The compound acts as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase, disrupting flavin-dependent hydroxylation in microbial metabolism . In reductive dehalogenation pathways, it binds to enzymes like NpRdhA, inducing spectral shifts indicative of chlorine displacement. Researchers should use Electron Paramagnetic Resonance (EPR) to monitor radical intermediates and isotopic labeling (³⁶Cl) to trace dehalogenation kinetics .
Q. What methodological challenges arise in analyzing structural analogs of this compound, and how can contradictions in data be resolved?
- Answer : Structural analogs (e.g., ethyl esters or brominated derivatives) may exhibit overlapping NMR signals or similar retention times in chromatography. To resolve contradictions:
- Use 2D NMR techniques (HSQC, HMBC) to distinguish substituent positions.
- Pair HPLC with tandem MS (MS/MS) for fragmentation pattern comparison.
- Computational modeling (DFT) can predict spectroscopic profiles and validate experimental data .
Q. What role does this compound play in pharmaceutical impurity profiling, and how can its formation be mitigated during synthesis?
- Answer : As a process-related impurity (e.g., in Dotinurad), its presence may arise from incomplete esterification or chlorination side reactions. Mitigation strategies include:
- Optimizing reaction stoichiometry (e.g., excess methanol to drive esterification).
- Implementing real-time monitoring via Process Analytical Technology (PAT) tools like Raman spectroscopy.
- Purification via preparative chromatography or recrystallization in non-polar solvents .
Q. How can researchers investigate the environmental fate of this compound in aquatic systems?
- Answer : Conduct microcosm studies with sediment-water systems to assess hydrolysis and microbial degradation rates. Analytical methods:
- Solid-Phase Extraction (SPE) coupled with GC-MS for trace quantification.
- Metagenomic sequencing to identify dehalogenating microbial consortia.
- Ecotoxicity assays (e.g., Daphnia magna LC₅₀) to evaluate ecological impacts .
Methodological Notes
- Spectral Databases : Cross-reference with PubChem (CID: 76856) and EPA DSSTox (DTXSID60186975) for standardized spectral data .
- Safety Protocols : Follow GHS guidelines for handling chlorinated aromatics, including fume hood use and PPE (nitrile gloves, lab coats) .
- Data Reproducibility : Archive raw spectral data and synthetic protocols in FAIR-compliant repositories (e.g., Zenodo) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
